
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an aminoethyl group attached to the piperidine ring, which is further substituted with two methyl groups and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL typically involves the reaction of 1,2-dimethylpiperidine with an appropriate aminoethylating agent under controlled conditions. One common method involves the use of ethylenediamine as the aminoethylating agent, which reacts with 1,2-dimethylpiperidine in the presence of a suitable catalyst to yield the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as catalytic hydrogenation, high-pressure reactors, and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity or function. The compound may also modulate signaling pathways and biochemical processes, contributing to its observed effects.
Comparison with Similar Compounds
4-(2-Aminoethyl)-1,2-dimethylpiperidin-4-OL can be compared with other similar compounds, such as:
4-(2-Aminoethyl)piperidine: Lacks the additional methyl groups and hydroxyl group, resulting in different chemical and biological properties.
1,2-Dimethylpiperidine: Lacks the aminoethyl group, leading to different reactivity and applications.
4-(2-Aminoethyl)-N-phenylpiperidine: Contains a phenyl group instead of the hydroxyl group, which affects its interactions and applications.
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C9H20N2O/c1-8-7-9(12,3-5-10)4-6-11(8)2/h8,12H,3-7,10H2,1-2H3 |
InChI Key |
XSCXCSYIIOPRDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


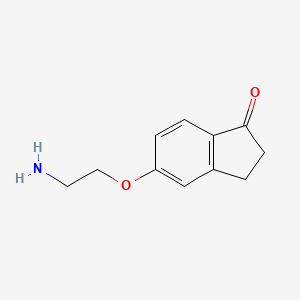
amine](/img/structure/B13246748.png)
![6-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13246751.png)
![N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]cyclopropanamine](/img/structure/B13246754.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)

![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane](/img/structure/B13246771.png)
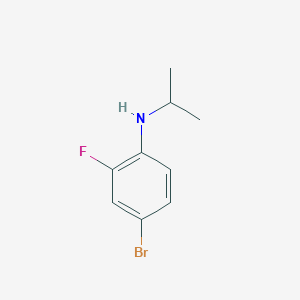
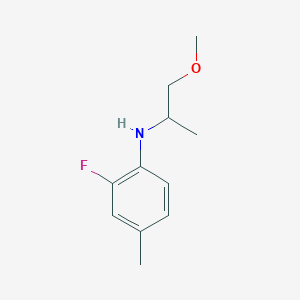
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)
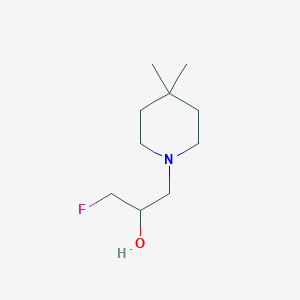
![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
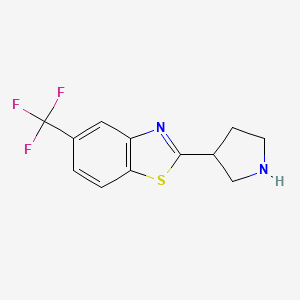
amine](/img/structure/B13246799.png)
